7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties. This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .
Preparation Methods
The synthesis of 7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves cyclocondensation reactions. One common method includes the use of aminopyrazole and a suitable carbonyl compound under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core . Industrial production methods often employ Pd-catalyzed reactions or olefin metathesis for ring closure .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and anticancer agents.
Industry: It is used in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind effectively to these targets, inhibiting their activity and leading to therapeutic effects . The pathways involved often include inhibition of enzymatic activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 7-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine
- 5,7-Diaminopyrazolo[1,5-a]pyrimidine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one What sets 7-(Methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid apart is its unique methoxycarbonyl group, which enhances its chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C9H7N3O4 |
---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
7-methoxycarbonylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(15)6-4-5(8(13)14)11-7-2-3-10-12(6)7/h2-4H,1H3,(H,13,14) |
InChI Key |
JZTGDLSXUIBCCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=NN21)C(=O)O |
Origin of Product |
United States |
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